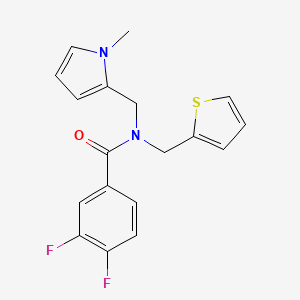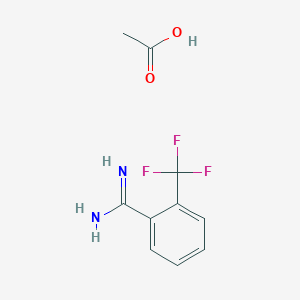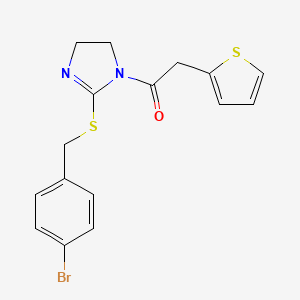
(E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C19H16N2O4S3 and its molecular weight is 432.53. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antinociceptive Activity
This compound has demonstrated pronounced antinociceptive activity. Researchers have synthesized derivatives of this compound by introducing nitrile, ester, and amide functional groups. These derivatives exhibit significant pain-relieving properties. The low toxicity of these compounds (classified as toxicity class V of practically nontoxic substances) makes them promising candidates for further investigation .
Medicinal Chemistry and Drug Design
The unique structure of this compound, with its thiophene and thiazolidinone moieties, offers opportunities for drug design. Researchers have explored modifications to enhance its pharmacological properties. Understanding the structure-activity relationship (SAR) can guide the development of novel drugs targeting specific receptors or enzymes .
Biomedical Applications
Given its structural features, this compound may interact with biological macromolecules. Researchers investigate its potential as a scaffold for designing bioactive molecules. It could serve as a starting point for developing antimicrobial agents, anti-inflammatory drugs, or enzyme inhibitors .
Chemoinformatics and Computational Chemistry
Researchers employ computational methods to predict the compound’s properties, such as binding affinity, solubility, and toxicity. Molecular docking studies can identify potential protein targets. Understanding its interactions with biological macromolecules aids in rational drug design .
Organic Synthesis and Chemical Biology
The synthetic route to this compound involves intriguing transformations. Investigating its reactivity and selectivity provides insights into organic reactions. Additionally, researchers explore its impact on cellular processes, making it relevant to chemical biology studies .
Therapeutic Potential in Mycoses
Considering its antinociceptive activity, researchers may explore its antifungal properties. Investigating its effects on fungal pathogens could lead to novel antifungal agents. Mycoses, fungal infections, remain a significant health concern, and new therapeutic options are valuable .
特性
IUPAC Name |
ethyl 4-[[2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S3/c1-2-25-18(24)12-5-7-13(8-6-12)20-16(22)11-21-17(23)15(28-19(21)26)10-14-4-3-9-27-14/h3-10H,2,11H2,1H3,(H,20,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDUALSLQKJJIG-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2741740.png)


![Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2741744.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2741748.png)
![4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2741752.png)
![(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide](/img/structure/B2741756.png)


![2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2741760.png)
![N-(3,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2741761.png)

